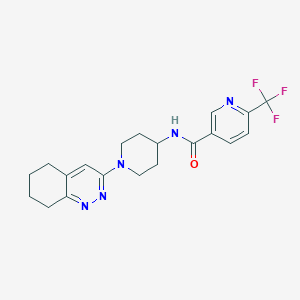

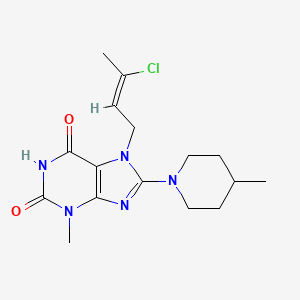

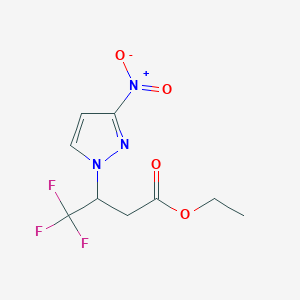

![molecular formula C22H21N3OS B2680284 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-20-7](/img/structure/B2680284.png)

2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been studied for their potential therapeutic activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar pyrrolo[3,2-d]pyrimidine derivatives have been synthesized through various methods. For instance, one method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Scientific Research Applications

Anticancer Properties

This compound exhibits potential anticancer activity due to its structural resemblance to purines and its presence in some important antibiotics. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are needed to optimize its efficacy and safety for clinical use .

Anti-Inflammatory Effects

The 7-deazaadenine derivatives, including our compound of interest, have shown anti-inflammatory properties. These molecules could be valuable in managing inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Their mode of action involves modulation of cytokines and immune responses .

Antimicrobial Activity

Certain 7-deazaadenines exhibit antibacterial and antifungal effects. Our compound may be useful against bacterial pathogens, including both Gram-positive and Gram-negative strains. Additionally, it could serve as a potential antifungal agent. Researchers are investigating its specific targets and mechanisms of action .

Adenosine Receptor Modulation

Some 4-substituted aminopyrrolo[3,2-d]pyrimidine derivatives act as selective A1-adenosine receptor antagonists. These compounds have implications in neuroprotection, cardiovascular health, and pain management. Our compound might contribute to this field by fine-tuning adenosine receptor signaling .

Antifibrotic Properties

Although not directly studied for our compound, related pyrimidines have demonstrated anti-fibrotic activity. Researchers have identified novel pyrimidine derivatives with better anti-fibrotic effects than existing drugs. These findings open avenues for investigating our compound’s potential in fibrosis-related disorders .

Antibacterial and Antifungal Agents

In a screening of diverse chemical structures, a related 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited broad-spectrum antibacterial activity. While our compound’s exact activity remains to be explored, it could contribute to combating bacterial infections .

Future Directions

properties

IUPAC Name |

3-(3-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-9-5-4-6-10-16)13-23-20(19)21(26)25(22)17-11-7-8-15(3)12-17/h4-14,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEAPLSJLUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

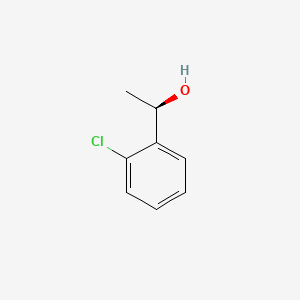

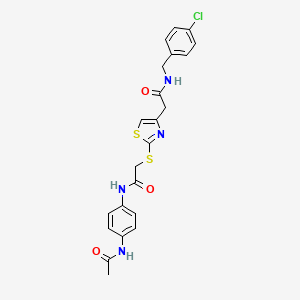

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)

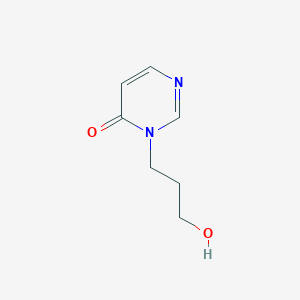

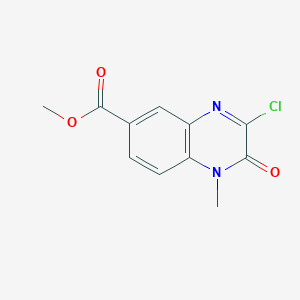

![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)

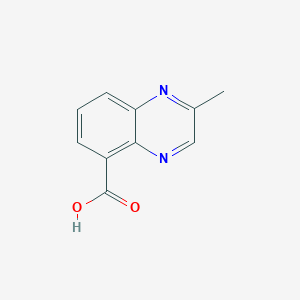

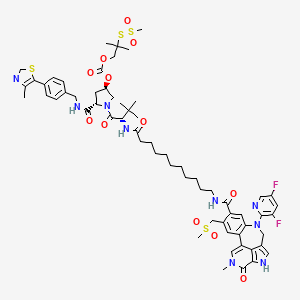

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)